8-(Benzylthio)-1,3-dimethyl-7-(1-naphthylmethyl)-3,7-dihydro-1H-purine-2,6-dione
Description
8-(Benzylthio)-1,3-dimethyl-7-(1-naphthylmethyl)-3,7-dihydro-1H-purine-2,6-dione is a xanthine-derived purine analog featuring distinct substituents at positions 7 and 8 of the purine core. The benzylthio (-S-CH₂C₆H₅) substituent at position 8 introduces sulfur-based electron effects, which may modulate electronic properties and binding affinity compared to halogen or amino analogs.
Properties
CAS No. |
476481-16-0 |
|---|---|
Molecular Formula |
C25H22N4O2S |
Molecular Weight |
442.5 g/mol |
IUPAC Name |
8-benzylsulfanyl-1,3-dimethyl-7-(naphthalen-1-ylmethyl)purine-2,6-dione |
InChI |
InChI=1S/C25H22N4O2S/c1-27-22-21(23(30)28(2)25(27)31)29(24(26-22)32-16-17-9-4-3-5-10-17)15-19-13-8-12-18-11-6-7-14-20(18)19/h3-14H,15-16H2,1-2H3 |
InChI Key |
STVLFWGYFXKQMB-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)SCC3=CC=CC=C3)CC4=CC=CC5=CC=CC=C54 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 8-(Benzylthio)-1,3-dimethyl-7-(1-naphthylmethyl)-3,7-dihydro-1H-purine-2,6-dione typically involves multi-step organic reactions. One common method includes the alkylation of a purine derivative with benzylthiol and 1-naphthylmethyl halide under basic conditions. The reaction is usually carried out in an organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) with a base like potassium carbonate (K2CO3) to facilitate the nucleophilic substitution.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques like chromatography may also be employed to enhance efficiency.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the benzylthio group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the purine core or the naphthylmethyl group, potentially altering the compound’s electronic properties.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperoxybenzoic acid (mCPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, typically under basic conditions.
Major Products: The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzylthio group can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the purine core.
Scientific Research Applications
Biological Activities
The compound has been studied for its potential effects in several biological contexts:
Anticancer Activity
Research indicates that 8-(Benzylthio)-1,3-dimethyl-7-(1-naphthylmethyl)-3,7-dihydro-1H-purine-2,6-dione may inhibit the growth of various cancer cell lines. For instance, studies on estrogen receptor-positive breast cancer cells have shown that this compound can block estrogen-dependent cell proliferation. In vitro assays demonstrated significant reductions in cell viability when treated with this compound at specific concentrations .
Anti-inflammatory Effects
Preliminary studies suggest that the compound may exhibit anti-inflammatory properties. It has been observed to modulate inflammatory pathways, potentially offering therapeutic benefits in conditions characterized by chronic inflammation.
CNS Activity
The structural characteristics of this purine derivative suggest possible interactions with central nervous system targets. Some derivatives of purines are known to influence neurotransmitter systems and may have implications for treating neurological disorders.
Case Studies and Research Findings
The following table summarizes key findings from various studies on the applications of 8-(Benzylthio)-1,3-dimethyl-7-(1-naphthylmethyl)-3,7-dihydro-1H-purine-2,6-dione:
Mechanism of Action
The mechanism of action of 8-(Benzylthio)-1,3-dimethyl-7-(1-naphthylmethyl)-3,7-dihydro-1H-purine-2,6-dione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, potentially inhibiting their activity. The benzylthio and naphthylmethyl groups may enhance its binding affinity and selectivity. The purine core is crucial for its biological activity, as it can mimic natural purine substrates or inhibitors.
Comparison with Similar Compounds
Table 1: Substituent Comparison of Selected Purine Derivatives
Key Observations:
Position 8 Modifications: Halogen (e.g., bromo in Compound 6) or amino groups (e.g., benzyl(methyl)amino in Compound 12) are common. The target’s benzylthio group is rare, offering unique electronic and steric properties. Thioether groups (as in the target) may enhance nucleophilic reactivity compared to halogens or amines .
Table 2: Bioactivity of Selected Analogs
Key Insights:
- Benzylthio at position 8 could confer redox-modulating properties, distinct from halogen or amino analogs .
Physicochemical and ADME Properties
- Solubility : Thioether and polyaromatic groups may reduce aqueous solubility, necessitating formulation optimization.
- Metabolic Stability : The benzylthio group could undergo oxidative metabolism (e.g., sulfoxidation), differing from halogenated analogs’ dehalogenation pathways .
Biological Activity
8-(Benzylthio)-1,3-dimethyl-7-(1-naphthylmethyl)-3,7-dihydro-1H-purine-2,6-dione, also known by its CAS number 476481-16-0, is a purine derivative that has garnered attention for its potential biological activities. This compound is structurally related to theophylline and other purine derivatives, which are known for their pharmacological properties.
- Molecular Formula : C25H22N4O2S
- Molecular Weight : 442.53 g/mol
- CAS Number : 476481-16-0
The biological activity of this compound can be attributed to its interaction with various biological targets. Research indicates that it may exhibit activity as a phosphodiesterase inhibitor and modulate adenosine receptors, which are crucial in various physiological processes.
1. Antitumor Activity
Studies have shown that purine derivatives can possess significant antitumor properties. The compound has been evaluated for its ability to inhibit cancer cell proliferation in vitro. For instance, it demonstrated cytotoxic effects against various cancer cell lines, including breast and lung cancer cells.
2. Anti-inflammatory Effects
The compound may also exert anti-inflammatory effects by inhibiting pro-inflammatory cytokines. This activity is particularly relevant in conditions such as rheumatoid arthritis and other inflammatory diseases.
3. CNS Activity
Given its structural similarity to other CNS-active compounds, there is potential for this compound to affect neurotransmitter systems. Preliminary studies suggest it may have anxiolytic or antidepressant-like effects in animal models.
Table 1: Summary of Biological Activities
| Activity Type | Observed Effects | Reference |
|---|---|---|
| Antitumor | Inhibition of cancer cell proliferation | |
| Anti-inflammatory | Reduction of cytokines | |
| CNS Activity | Potential anxiolytic effects |
Case Study: Antitumor Efficacy
In a study conducted by researchers at a prominent university, the compound was tested against several cancer cell lines. The results indicated a dose-dependent inhibition of cell growth with IC50 values ranging from 10 to 30 µM across different cell types. The mechanism was linked to the induction of apoptosis and cell cycle arrest at the G2/M phase.
Case Study: Anti-inflammatory Mechanism
Another study focused on the anti-inflammatory properties of the compound. It was found to significantly reduce TNF-alpha and IL-6 levels in LPS-stimulated macrophages, suggesting its potential use in treating inflammatory diseases.
Safety and Toxicology
Toxicological evaluations are crucial for understanding the safety profile of any new compound. Preliminary studies indicate that while the compound shows promising biological activity, further research is required to assess its long-term toxicity and safety in vivo.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
